molecular formula C8H10Br4N2O2 B2750764 2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide CAS No. 2309446-46-4

2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide

Cat. No.: B2750764
CAS No.: 2309446-46-4
M. Wt: 485.796
InChI Key: FPEKOPXMVZMJEV-UHFFFAOYSA-N
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Description

2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide is a chemical compound that features a pyridine ring substituted with bromine atoms at the 5 and 6 positions, an amino group at the 3 position, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide typically involves multiple steps. One common method starts with the bromination of pyridine to introduce bromine atoms at the desired positions. This is followed by the introduction of the amino group through a substitution reaction. The final step involves the addition of the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to remove the bromine atoms or modify the amino group.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide involves its interaction with specific molecular targets. The bromine atoms and amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromopyridine: Similar in structure but lacks the amino and propanoic acid groups.

    3-Aminopyridine: Contains an amino group but lacks the bromine atoms and propanoic acid moiety.

    2-Amino-3-(6-bromopyridin-2-yl)propanoic acid: Similar but with bromine at a different position.

Uniqueness

2-Amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide is unique due to the specific positioning of the bromine atoms and the presence of both an amino group and a propanoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

2-amino-3-(5,6-dibromopyridin-3-yl)propanoic acid;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O2.2BrH/c9-5-1-4(3-12-7(5)10)2-6(11)8(13)14;;/h1,3,6H,2,11H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEKOPXMVZMJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)CC(C(=O)O)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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